Quipazine maleate
Overview
Description
Quipazine maleate is a compound belonging to the piperazine group, known for its serotonergic properties. It is primarily used in scientific research rather than for medical applications. This compound acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT3 subtypes .
Mechanism of Action
Target of Action
Quipazine Maleate is a non-selective serotonin receptor agonist . It primarily targets and binds to serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.
Mode of Action
As a serotonin reuptake inhibitor and a moderately selective serotonin receptor agonist, this compound binds to a range of different serotonin receptors, but particularly to the 5-HT2A and 5-HT3 subtypes . This binding stimulates these receptors, leading to increased serotonin activity in the brain.
Biochemical Pathways
this compound affects the serotonergic synapse pathway . By binding to the 5-HT2A and 5-HT3 receptors, it increases the activity of serotonin, a neurotransmitter that plays a key role in many functions in the body, including the regulation of mood, appetite, and sleep.
Result of Action
this compound has been shown to produce effects consistent with the stimulation of serotonin receptors. For instance, it produces a head-twitch response and other psychedelic-consistent effects in animal studies . It failed to produce psychedelic effects in humans at a dose of 25 mg, which was the highest dose tested due to 5-ht3 mediated side effects of nausea and gastrointestinal discomfort .
Biochemical Analysis
Biochemical Properties
Quipazine maleate acts as a serotonin receptor agonist, particularly targeting the 5-HT2A and 5-HT3 receptor subtypes . It interacts with serotonin receptors, leading to the modulation of serotonin levels in the brain. This interaction is crucial for understanding the compound’s role in biochemical reactions. This compound also inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . The compound’s interaction with serotonin receptors and transporters highlights its significance in neurotransmission and related biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to promote the proliferation and apoptosis of certain cell types, such as human hepatocyte strains . Additionally, this compound affects cell signaling pathways by stimulating serotonin receptors, leading to downstream effects on gene expression and cellular metabolism. These cellular effects are essential for understanding the compound’s impact on different cell types and their functions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with serotonin receptors. By acting as an agonist, this compound activates these receptors, leading to a cascade of intracellular events. This activation can result in the modulation of various signaling pathways, enzyme activities, and gene expression patterns . The compound’s ability to inhibit serotonin reuptake further enhances its effects on neurotransmission and related molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can maintain its activity for extended periods, although its effects may diminish over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can produce significant effects on serotonin receptor activation and related cellular processes . Higher doses may lead to toxic or adverse effects, such as nausea and gastrointestinal discomfort . Identifying the optimal dosage range is essential for maximizing the compound’s benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to serotonin metabolism. The compound interacts with enzymes and cofactors involved in serotonin synthesis, degradation, and transport . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in neurotransmission and related biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes . Understanding its subcellular localization is important for elucidating the mechanisms underlying its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quipazine is synthesized by reacting 2-chloroquinoline with piperazine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions. The product is then purified through recrystallization or other purification techniques to obtain quipazine maleate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The process involves scaling up the reaction while ensuring proper control of reaction conditions to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Quipazine maleate undergoes various chemical reactions, including:
Oxidation: Quipazine can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.
Substitution: Quipazine can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
Quipazine maleate has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptor agonists.
Biology: this compound is employed in research on serotonin receptor function and signaling pathways.
Medicine: Although not used clinically, it serves as a tool in pharmacological studies to understand the effects of serotonin receptor activation.
Comparison with Similar Compounds
Similar Compounds
2C-B-PP: Another piperazine derivative with serotonergic properties.
6-Nitroquipazine: A quipazine derivative with similar receptor binding characteristics.
Naphthylpiperazine: A compound with structural similarities and serotonergic activity.
Uniqueness
Quipazine maleate is unique due to its specific binding affinity for the 5-HT2A and 5-HT3 receptors, making it a valuable tool in serotonin receptor research. Its ability to produce distinct pharmacological effects, such as the head-twitch response in animal studies, sets it apart from other similar compounds .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-piperazin-1-ylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJJDHZHSCTBII-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4774-24-7 (Parent) | |
Record name | Quipazine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045190 | |
Record name | Quipazine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-68-5 | |
Record name | Quinoline, 2-(1-piperazinyl)-, (2Z)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5786-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quipazine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUIPAZINE MALEATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quipazine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-piperazinyl)quinoline maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.832 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUIPAZINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY444CK9IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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